molecular formula C11H14N2O2 B1287029 (3-Amino-2-hydroxyphenyl)(pyrrolidin-1-yl)methanone CAS No. 464912-88-7

(3-Amino-2-hydroxyphenyl)(pyrrolidin-1-yl)methanone

Cat. No.: B1287029
CAS No.: 464912-88-7
M. Wt: 206.24 g/mol
InChI Key: LIJGLNSBRKUJGF-UHFFFAOYSA-N
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Description

(3-Amino-2-hydroxyphenyl)(pyrrolidin-1-yl)methanone is an organic compound with the molecular formula C11H14N2O2 This compound features a phenyl ring substituted with amino and hydroxy groups, and a pyrrolidine ring attached via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-2-hydroxyphenyl)(pyrrolidin-1-yl)methanone typically involves the reaction of 3-amino-2-hydroxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

    Starting Materials: 3-amino-2-hydroxybenzaldehyde and pyrrolidine.

    Catalyst: Commonly used catalysts include acids or bases to facilitate the condensation reaction.

    Reaction Conditions: The reaction is typically conducted at elevated temperatures (around 80-100°C) and may require an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Continuous flow reactors and automated synthesis systems are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-2-hydroxyphenyl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The carbonyl group in the methanone linkage can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of (3-amino-2-oxophenyl)(pyrrolidin-1-yl)methanone.

    Reduction: Formation of (3-amino-2-hydroxyphenyl)(pyrrolidin-1-yl)methanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(3-Amino-2-hydroxyphenyl)(pyrrolidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Amino-2-hydroxyphenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone: Similar structure but with a methoxy group instead of an amino group.

    (2-Hydroxyphenyl)(pyrrolidin-1-yl)methanone: Lacks the amino group, affecting its reactivity and biological activity.

Uniqueness

(3-Amino-2-hydroxyphenyl)(pyrrolidin-1-yl)methanone is unique due to the presence of both amino and hydroxy groups on the phenyl ring, which can participate in various chemical reactions and interactions. This dual functionality enhances its versatility in synthetic and biological applications.

Properties

IUPAC Name

(3-amino-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c12-9-5-3-4-8(10(9)14)11(15)13-6-1-2-7-13/h3-5,14H,1-2,6-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJGLNSBRKUJGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C(=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80609732
Record name (3-Amino-2-hydroxyphenyl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

464912-88-7
Record name (3-Amino-2-hydroxyphenyl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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